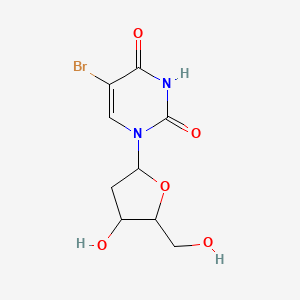

5-溴-2'-脱氧尿苷

作用机制

溴脱氧尿嘧啶核苷通过在细胞周期的 S 期取代胸腺嘧啶掺入 DNA 中来发挥作用。 这种掺入会导致突变并破坏正常的 DNA 复制和修复过程 . 溴脱氧尿嘧啶核苷中的溴原子也使其在 X 射线衍射实验中很有用,因为它充当异常散射体并影响晶体的 X 射线衍射图谱 .

科学研究应用

溴脱氧尿嘧啶核苷具有广泛的科学研究应用:

细胞增殖研究: 溴脱氧尿嘧啶核苷被广泛用于研究活组织中的细胞增殖。

癌症研究: 溴脱氧尿嘧啶核苷已被研究用作放射增敏剂,增强放射治疗在癌症治疗中的效果。

生化分析

Biochemical Properties

5-Bromo-2’-deoxyuridine is selectively incorporated into cell DNA during the S phase of the cell cycle . It is used as a thymidine analogue to facilitate the identification of DNA synthesis in suspensions of cells, cell smears, and tissue sections .

Cellular Effects

The incorporation of 5-Bromo-2’-deoxyuridine into DNA can have detrimental effects on the proliferation and viability of different types of cells . It has been observed to suppress the division potential of yeast, showing morphology similar to senescent cells . In mammalian cells, it has been shown to stimulate cellular differentiation and maturation in leukemia cell lines, while inhibiting differentiation of friend erythroleukemia cells .

Molecular Mechanism

During the S phase of the cell cycle, when DNA replication occurs, 5-Bromo-2’-deoxyuridine can be incorporated in place of thymidine in newly synthesized DNA molecules of dividing cells . This incorporation can cause mutations, making the fate of postmitotic neurons more prone to unpredictable errors .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-2’-deoxyuridine can change over time in laboratory settings. For example, it has been observed that the detrimental effects of the incorporation of 5-Bromo-2’-deoxyuridine into DNA on proliferation and viability of different types of cells can be influenced by the dosage and frequency of injections .

Dosage Effects in Animal Models

In animal models, the effects of 5-Bromo-2’-deoxyuridine can vary with different dosages. For instance, a review has summarized and presented the effects of a pulse of 5-Bromo-2’-deoxyuridine, at doses ranging from 25 to 300 µg/g, or repeated injections .

Metabolic Pathways

5-Bromo-2’-deoxyuridine is involved in the DNA synthesis pathway, where it is incorporated into DNA in place of thymidine during the S phase of the cell cycle .

Transport and Distribution

The transport and distribution of 5-Bromo-2’-deoxyuridine within cells and tissues are closely tied to its role in DNA synthesis. It is incorporated into the DNA of cells during the S phase of the cell cycle, indicating that it is distributed wherever DNA synthesis is taking place .

Subcellular Localization

As 5-Bromo-2’-deoxyuridine is incorporated into DNA, its subcellular localization would be within the nucleus of the cell, where DNA replication takes place .

准备方法

溴脱氧尿嘧啶核苷可以通过多种合成路线合成。一种常见的方法是溴化脱氧尿嘧啶。 反应通常在受控条件下使用溴或含溴试剂在脱氧尿嘧啶分子的 5 位引入溴原子 . 工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化,确保最终产品的产率高和纯度高 .

化学反应分析

溴脱氧尿嘧啶核苷经历多种类型的化学反应,包括:

相似化合物的比较

溴脱氧尿嘧啶核苷类似于其他卤代核苷类似物,如碘脱氧尿嘧啶核苷和氯脱氧尿嘧啶核苷。 这些化合物也取代胸腺嘧啶掺入 DNA 中,并在类似的研究应用中使用 . 溴脱氧尿嘧啶核苷在其作为放射增敏剂的特殊用途及其释放由 DNA 甲基化引起的基因沉默的能力方面是独一无二的 .

类似的化合物包括:

碘脱氧尿嘧啶核苷: 用于抗病毒研究和作为放射增敏剂.

氯脱氧尿嘧啶核苷: 用于细胞增殖研究和基因表达研究.

溴脱氧尿嘧啶核苷的独特性质和应用使其成为科学研究各个领域的宝贵工具。

属性

IUPAC Name |

5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVKYSAHUYNSMH-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O5 | |

| Record name | 5-BROMO-2'-DEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7033105 | |

| Record name | 5-Bromo-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7033105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-bromo-2'-deoxyuridine is a white crystalline powder. (NTP, 1992) | |

| Record name | 5-BROMO-2'-DEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Water 10 - 20 (mg/mL), Dimethylacetamide ~ 200 (mg/mL), 1 N NaOH > 400 (mg/mL), Dimethylsulfoxide ~ 160 (mg/mL), Acetone ~ 4 (mg/mL) | |

| Record name | 5-BROMO-2'-DEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODEOXYURIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/38297%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Mechanism of Action |

The principal effects of BrdU in the animal body result from its incorporation into tissue DNA in place of thymidine (the 5-methyl analog of BrdU). Since chromosomal proteins have a greater affinity for BrdU-substituted DNA than for unsubstituted DNA, this results in a variety of chromosomal aberrations including chromosome lengthening, chromatid breakage, and effects on sister chromatid exchange frequency. Effects on meiosis as well as on mitosis have been reported., 5-Bromodeoxyuridine induces a senescence-like phenomenon in mammalian cells. This effect was dramatically potentiated by AT-binding ligands such as distamycin A, netropsin, and Hoechst 33258. The genes most remarkably affected by these ligands include the widely used senescence-associated genes and were located on or nearby Giemsa-dark bands of human chromosomes. /The authors/ hypothesize that AT-rich scaffold/nuclear matrix attachment region sequences are involved in this phenomenon. In fact, upon substitution of thymine with 5-bromouracil, a rat S/MAR sequence reduced its degree of bending and became insensitive to cancellation of the bending by distamycin A. The S/MAR sequence containing 5-bromouracil also bound more tightly to nuclear scaffold proteins in vitro and this binding was not inhibited by distamycin A. Under the same conditions, the S/MAR sequence containing thymine easily dissociated from the nuclear scaffold proteins. Taken together, the synergistic induction of the genes may be explained not only by opening of condensed chromatin by distamycin A but also by increase in the binding of 5-bromouracil-containing S/MAR sequences to the nuclear scaffolds., An ectopic gene integrated in the host genome is occasionally silenced due to a position effect of its adjacent chromatin structure. /The authors/ found that 5-bromodeoxyuridine clearly activated such a transgene in HeLa cells. The transgene was also activated to various degrees by inhibitors of histone deacetylase, DNA topoisomerases, or DNA methyltransferase. The peptide antibiotic distamycin A potentiated markedly the effect of 5-bromodeoxyuridine. Transient expression of an artificial AT-hook protein termed MATH20 also potentiated its effect although significantly activated the transgene alone. Since distamycin A and MATH20 are able to displace histone H1 and other DNA-binding proteins bound to specific AT-rich sequences by a dominant, mutually exclusive fashion, these results suggest that 5-bromodeoxyuridine targets such an AT-rich sequence located adjacent to the silenced transgene, resulting in chromatin accessibility., 5-Bromodeoxyuridine (BrdU) universally induces a senescence-like phenomenon in mammalian cells. To assess this phenomenon at the level of gene expression, /the authors/ constructed a PCR-based subtractive cDNA library enriched for mRNA species that immediately increase by administration of BrdU to HeLa cells. Candidate cDNA clones were isolated by differential colony hybridization, and then positive clones were identified by Northern blot analysis. Sequencing analysis revealed that the identified cDNA species were classified into three groups: widely used senescence-markers, known species whose relevance to senescence is yet to be reported, and known or novel ESTs. As expected, the majority of them showed an increase in expression in senescent human diploid fibroblasts. These results suggest that similar mechanisms operate in the regulation of BrdU-induced genes and senescence-associated genes., For more Mechanism of Action (Complete) data for BROMODEOXYURIDINE (7 total), please visit the HSDB record page. | |

| Record name | BROMODEOXYURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute ethanol | |

CAS No. |

59-14-3 | |

| Record name | 5-BROMO-2'-DEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Bromo-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broxuridine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Broxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12028 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine, 5-bromo-2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromo-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7033105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broxuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROXURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G34N38R2N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMODEOXYURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

365 to 369 °F (NTP, 1992), 187-189 °C | |

| Record name | 5-BROMO-2'-DEOXYURIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMODEOXYURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7477 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Bromo-2'-deoxyuridine (BrdU) interact with its target in cells?

A1: BrdU is a thymidine analog that competes with thymidine for incorporation into the DNA of replicating cells. [, , ] This incorporation disrupts DNA structure and function, ultimately leading to cell death or growth arrest. [, , , ]

Q2: What are the downstream effects of BrdU incorporation into DNA?

A2: BrdU incorporation can lead to several downstream effects:

- Radiosensitization: BrdU-substituted DNA is more susceptible to damage from ionizing radiation. [, ]

- Cell cycle arrest: BrdU can induce cell cycle arrest, particularly in the S-phase of the cell cycle. [, , ]

- Apoptosis: BrdU can trigger programmed cell death (apoptosis) in some cell types. [, , ]

- Perturbation of differentiation: BrdU can disrupt normal cellular differentiation processes, as observed in wool follicle cells. []

Q3: Does BrdU affect all cell types equally?

A3: No, the effects of BrdU can be cell type-specific. For instance, BrdU treatment of human leukemic HL-60 cells showed selective apoptosis in replicating cells when treated with the topoisomerase I inhibitor camptothecin, while hyperthermia-induced apoptosis showed no such selectivity. []

Q4: Are the effects of BrdU incorporation reversible?

A4: The effects of BrdU can be reversible to some extent. Studies on wool follicle bulb cell differentiation and fiber length growth rate showed reversibility after BrdU treatment cessation. []

Q5: What is the molecular formula and weight of BrdU?

A5: The molecular formula of BrdU is C9H11BrN2O5 and its molecular weight is 307.1 g/mol.

Q6: Does BrdU possess any catalytic properties?

A6: BrdU is not known to have catalytic properties. Its primary mode of action is through incorporation into DNA, disrupting cellular processes rather than catalyzing reactions.

Q7: What are the main applications of BrdU in biological research?

A7: BrdU is widely used in biological research for:

- Cell proliferation assays: BrdU incorporation is a standard method for measuring DNA synthesis and cell proliferation rates. [, , , ]

- Cell cycle analysis: BrdU can be used to study cell cycle progression and identify cells in specific phases of the cycle. [, , ]

- Cell lineage tracing: BrdU labeling can track the fate of dividing cells and their progeny in vivo. [, ]

- Radiosensitization studies: BrdU is used in research exploring the mechanisms of radiosensitization and potential cancer therapies. [, ]

- Developmental biology: BrdU labeling helps investigate cell division and differentiation patterns during development. [, , ]

Q8: Have computational methods been employed to study BrdU?

A10: While computational studies on BrdU itself are not extensively discussed in the provided papers, researchers utilize computational modeling to understand the interaction of cyclic dipeptide amphiphiles (CDPAs) with BrdU for drug delivery applications. []

Q9: What are the formulation strategies for improving BrdU stability, solubility, and bioavailability?

A9: The provided papers primarily focus on BrdU's biological applications and do not delve into detailed formulation strategies for the compound.

Q10: What are the SHE regulations and responsible practices for handling BrdU?

A10: Although not explicitly mentioned, standard laboratory safety protocols for handling potentially hazardous chemicals should be followed when working with BrdU.

Q11: What cell-based assays are commonly used to study BrdU activity?

A11: Various cell-based assays are utilized to assess BrdU effects, including:

- Proliferation assays: Measure BrdU incorporation into DNA to assess cell division rates. [, , , ]

- Cell cycle analysis: Analyze DNA content and BrdU incorporation to determine cell cycle distribution. [, , ]

- Apoptosis assays: Detect apoptotic markers like DNA fragmentation to assess BrdU-induced cell death. [, , ]

Q12: What animal models are used in BrdU research?

A16: Several animal models are employed in BrdU studies, including mice, rats, rabbits, and chicks, to investigate its effects on various tissues and systems. [, , , , , , ]

Q13: What are the known toxicological and safety concerns associated with BrdU?

A13: While the papers focus on the research applications of BrdU, it's crucial to note that it is a potentially hazardous substance and should be handled with appropriate safety precautions.

Q14: What drug delivery strategies are being explored for BrdU?

A19: One study highlights the investigation of cyclic dipeptide amphiphiles (CDPAs) as potential drug delivery vehicles for BrdU, aiming to improve its delivery to specific targets. []

Q15: Are there any biomarkers associated with BrdU efficacy or toxicity?

A15: The papers do not extensively discuss specific biomarkers for BrdU efficacy or toxicity.

Q16: What analytical techniques are used to characterize and quantify BrdU?

A16: Common analytical methods for BrdU include:

- Gas chromatography-mass spectrometry (GC-MS): Used to measure BrdU incorporation into DNA and analyze its metabolism. [, ]

- Immunohistochemistry: Detects BrdU incorporated into DNA using specific antibodies, allowing visualization of proliferating cells in tissue sections. [, , , , ]

- Flow cytometry: Quantifies BrdU incorporation in individual cells within a population, enabling cell cycle analysis and sorting. [, , ]

- Immunofluorescence microscopy: Visualizes BrdU-labeled cells using fluorescently tagged antibodies. [, , ]

Q17: What is the environmental impact of BrdU and its degradation?

A17: The papers primarily focus on the biological applications of BrdU and do not provide details on its environmental impact or degradation.

Q18: Are there any alternatives or substitutes for BrdU in research?

A23: While not extensively discussed in the provided papers, alternative thymidine analogs like EdU (5-ethynyl-2'-deoxyuridine) are available, offering advantages in certain applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。